![molecular formula C10H9BrN2S B2457056 5-(2-Bromobenzyl)-1,3-thiazol-2-amine CAS No. 926258-87-9](/img/structure/B2457056.png)
5-(2-Bromobenzyl)-1,3-thiazol-2-amine
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Description
“5-(2-Bromobenzyl)-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “5-(2-Bromobenzyl)-1,3-thiazol-2-amine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions .Mechanism of Action
Target of Action
Compounds with similar structures, such as bretylium and N-benzyltryptamines , have been found to interact with voltage-gated K(+) channels and 5-HT2 receptors, respectively . These targets play crucial roles in various physiological processes, including neuronal signaling and regulation of mood, respectively .
Mode of Action
For instance, Bretylium is known to inhibit voltage-gated K(+) channels , and N-benzyltryptamines have been found to bind to 5-HT2 receptors .
Biochemical Pathways
For example, Bretylium is known to affect the peripheral sympathetic nervous system , and N-benzyltryptamines have been found to influence the RAS-MAPK pathway .
Pharmacokinetics
A study on thiazolidinone-triazoles derivatives, which may have similar properties, suggests potential antidiabetic activity .
Result of Action
A study on benzothiazole derivatives, which may have similar properties, suggests that they inhibit human dna topoisomerase iiα .
properties
IUPAC Name |
5-[(2-bromophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQGLUBLJAZRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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